2-Azaspiro[3.3]heptan-6-ol hydrochloride
Overview
Description
2-Azaspiro[3.3]heptan-6-ol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
One of the primary applications of 2-Azaspiro[3.3]heptan-6-ol hydrochloride is in the synthesis of novel amino acids, ornithine, and GABA analogs. Researchers Radchenko, Grygorenko, and Komarov (2010) developed a synthesis method for 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These compounds, due to their sterically constrained structures, are valuable in chemistry, biochemistry, and drug design (Radchenko, D., Grygorenko, O., & Komarov, I., 2010).
Another significant application involves the improved synthesis of bicyclic spiro compounds, including 2-oxa-6-azaspiro[3.3]heptane. Van der Haas et al. (2017) demonstrated that isolating this compound as a sulfonic acid salt enhances its stability and solubility, thus facilitating access to a broader range of reaction conditions for spirobicyclic compounds (Van der Haas, R. N. S., et al., 2017).
Implications for Drug Discovery
The structural uniqueness of this compound and its derivatives has also been explored in drug discovery. Degorce, Bodnarchuk, and Scott (2019) analyzed azaspiro[3.3]heptanes as replacements for traditional heterocycles like morpholines and piperidines in medicinal chemistry. Their findings indicate that incorporating a spirocyclic center could lower the lipophilicity of molecules, potentially altering their pharmacokinetic properties without significantly changing their basicity (Degorce, S., Bodnarchuk, M. S., & Scott, J. S., 2019).
Furthermore, the diversity-oriented synthesis approach applied to azaspirocycles by Wipf, Stephenson, and Walczak (2004) highlights the versatility of these compounds in generating novel heterocyclic scaffolds. Their methodology enables the rapid assembly of functionalized pyrrolidines, piperidines, and azepines, which are crucial frameworks in the development of new drugs (Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A., 2004).
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-1-6(2-5)3-7-4-6;/h5,7-8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVISYHVUGUIQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-10-6 | |
Record name | 2-Azaspiro[3.3]heptan-6-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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